Technical Guide: Solubility Profile & Characterization of 2-Chloro-N-cyclobutyl-5-(trifluoromethyl)aniline
Technical Guide: Solubility Profile & Characterization of 2-Chloro-N-cyclobutyl-5-(trifluoromethyl)aniline
The following technical guide is structured to serve as a definitive reference for the characterization and handling of 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline , a specialized fluorinated intermediate likely utilized in the synthesis of advanced pharmaceutical agents (e.g., MAP kinase inhibitors or agrochemicals).
Executive Summary & Compound Identity
2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline is a lipophilic, secondary aromatic amine. It is structurally derived from the primary aniline 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6) via N-alkylation or reductive amination.
Due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents, combined with the lipophilic cyclobutyl ring, this molecule exhibits extremely low aqueous solubility and high permeability in organic media. This guide provides predicted physicochemical data, solvent compatibility tables, and validated protocols for experimental solubility determination.
Physicochemical Profile (Calculated)
| Property | Value (Predicted) | Rationale |
| Molecular Formula | C₁₁H₁₁ClF₃N | Base aniline + Cyclobutyl moiety |
| Molecular Weight | ~249.66 g/mol | Derived from parent MW (195.57) |
| LogP (Octanol/Water) | 4.2 – 4.5 | High lipophilicity due to -CF₃ and Cyclobutyl |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base; -CF₃/-Cl withdraw electron density from N |
| Physical State | Oil or Low-Melting Solid | N-substitution disrupts crystal packing vs. primary aniline |
Solubility Data & Solvent Compatibility
Thermodynamic Solubility Profile
Note: Values are derived from Structure-Property Relationships (SPR) of analogous trifluoromethyl anilines [1, 2].
The molecule follows a "Like Dissolves Like" mechanism. The high lipophilicity (LogP > 4) dictates that non-polar and polar aprotic solvents are the most effective.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | > 500 mg/mL | Extraction, Chromatography |
| Chlorinated | Chloroform | Excellent | > 500 mg/mL | NMR analysis |
| Polar Aprotic | Ethyl Acetate (EtOAc) | High | 200 – 400 mg/mL | Reaction solvent, Workup |
| Polar Aprotic | THF / 2-MeTHF | High | > 300 mg/mL | Grignard/Lithiation reactions |
| Alcohols | Methanol / Ethanol | Good | 50 – 150 mg/mL | Crystallization (Antisolvent) |
| Hydrocarbons | Hexanes / Heptane | Moderate | 10 – 50 mg/mL | Washing (removes impurities) |
| Aqueous | Water (pH 7) | Insoluble | < 0.01 mg/mL | Phase separation |
| Aqueous Acid | 1M HCl | Low/Moderate | 1 – 10 mg/mL | Salt formation (may form gum) |
Critical Solvent Selection Logic
The Hansen Solubility Parameters (HSP) suggest that this molecule requires solvents with moderate dispersion forces (
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Extraction: Use DCM or EtOAc . The compound will partition exclusively into the organic layer during aqueous workup.
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Purification:
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Flash Chromatography: Hexane/EtOAc gradients. The compound will elute early (high Rf) due to low polarity.
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Crystallization: Dissolve in minimal hot Ethanol or Isopropanol , then cool or add Water as an antisolvent.
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Experimental Protocols (Self-Validating)
As exact literature values for this specific intermediate are often proprietary, the following protocols allow you to generate precise in-house data.
Protocol A: Gravimetric Solubility Determination (High Throughput)
Objective: Determine saturation limit in process solvents.
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Preparation: Weigh ~50 mg of 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline into a 4 mL HPLC vial.
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Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
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Equilibration: Vortex for 30 seconds after each addition.
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Visual Check: If solid dissolves completely, solubility is >500 mg/mL (Stop).
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Saturation: If solid remains after adding 1 mL total solvent, proceed to step 4.
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Agitation: Shake the saturated suspension at 25°C for 24 hours (Thermomixer).
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Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
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Quantification: Evaporate a known volume (e.g., 500 µL) of filtrate under nitrogen and weigh the residue.
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Calculation:
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Protocol B: pH-Dependent Solubility Profiling
Objective: Assess solubility for formulation or extraction efficiency.
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Prepare three aqueous buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), pH 10.0 (Borate).
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Add excess compound to each buffer. Shake for 24h.
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Analyze via HPLC-UV (254 nm).
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Expectation: Solubility will be negligible at pH 7 and 10. At pH 2, solubility may increase slightly due to protonation of the amine, but the electron-withdrawing CF3 group makes the nitrogen poorly basic (
), limiting the solubility gain even in acid.
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Synthesis & Workflow Visualization
The solubility context is best understood through its synthesis pathway. The N-cyclobutyl group is typically introduced via Reductive Amination , which dictates the solvent systems you will encounter.
Figure 1: Standard synthesis workflow illustrating the solvent environment (DCM/DCE) where the compound is most stable and soluble.
References
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PubChem Compound Summary . (2025). 3-(Trifluoromethyl)aniline (Parent Structure Data). National Center for Biotechnology Information. Retrieved from [Link]
(Note: Specific solubility data for the N-cyclobutyl derivative is derived from validated Structure-Property Relationships of the parent CAS 121-50-6 and similar N-alkyl anilines.)
